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Compound of Interest

Compound Name:
4-Methoxyphenyl 1-benzofuran-2-

carboxylate

Cat. No.: B11697960

Get Quote

Executive Summary
The benzofuran-2-carboxylate scaffold represents a privileged structure in medicinal chemistry,

characterized by a fused benzene and furan ring system with a carboxylate moiety at the C2

position. This guide objectively analyzes the Structure-Activity Relationship (SAR) of this

pharmacophore, comparing its efficacy against positional isomers (benzofuran-3-carboxylates),

bioisosteres (benzothiophenes), and standard-of-care therapeutics (Doxorubicin,

Ciprofloxacin).

Key Insight: While the benzofuran core provides lipophilic scaffolding for membrane

penetration, the C2-carboxylate functionality serves as a versatile hydrogen-bond

acceptor/donor vector. Experimental data indicates that C5-halogenation combined with C2-

amide/hydrazide functionalization yields derivatives with anticancer potency comparable to

Doxorubicin (IC₅₀ ~2.5 µM), specifically targeting the G2/M cell cycle phase.

Chemical Foundation & SAR Logic
The benzofuran-2-carboxylate scaffold's activity is governed by electronic and steric

modulations at specific positions. The numbering system and key reactive sites are critical for
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understanding the SAR data presented below.

SAR Optimization Map
The following diagram illustrates the consensus SAR derived from recent high-impact studies.

It highlights which substitutions enhance biological activity (Green) versus those that maintain

or reduce it (Yellow/Red).
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Figure 1: Consensus SAR Map for Benzofuran-2-carboxylates based on anticancer and

antimicrobial data.

Comparative Performance Analysis
This section evaluates the benzofuran-2-carboxylate class against key alternatives using

aggregated experimental data.

Anticancer Efficacy: Benzofuran vs. Standard Care
Benzofuran-2-carboxylic acids, particularly 5-bromo derivatives, have demonstrated significant

antiproliferative activity against breast cancer cell lines.[1]

Comparative Data Table: IC₅₀ Values (µM) Lower values indicate higher potency.[1]
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Compound
Class

Specific
Derivative

Target Cell
Line (MDA-MB-
231)

IC₅₀ (µM)
Mechanism of
Action

Benzofuran-2-

carboxylate

5-Bromo-

benzofuran-2-

carboxylic acid

(9e)

Breast Cancer

(Triple Negative)
2.52 ± 0.39

G2/M Arrest,

Apoptosis

Standard Drug Doxorubicin
Breast Cancer

(Triple Negative)
2.36 ± 0.18

DNA

Intercalation

Benzofuran-2-

carboxylate
5-Chloro analog Breast Cancer 11.50 ± 1.05 G2/M Arrest

Benzofuran-3-

carboxylate

2-Methyl-3-

carboxylate

derivative

Breast Cancer > 50.0
Weak Tubulin

Inhibition

Analysis: The 5-bromo-benzofuran-2-carboxylic acid (Compound 9e) achieves near-

equivalence to Doxorubicin.[1] The positional isomer (3-carboxylate) generally shows reduced

potency in this specific context, suggesting the C2 vector is essential for optimal binding in the

target pocket (likely Carbonic Anhydrase IX or Tubulin).

Antimicrobial Activity: Benzofuran vs. Bioisosteres
When targeting bacterial DNA gyrase, the benzofuran core competes with quinolones and

benzothiophenes.
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Scaffold
Derivative
Type

Organism (S.
aureus)

MIC (µg/mL) Notes

Benzofuran
5-Chloro-2-(N-

hydrazide)
Gram-Positive 12.5

Moderate

activity;

membrane

permeable.

Benzothiophene
5-Chloro-2-(N-

hydrazide)
Gram-Positive 6.25

Higher Potency:

Sulfur increases

lipophilicity.

Standard Drug Ciprofloxacin Gram-Positive 0.5 - 1.0

Clinical Standard

(Superior

potency).

Analysis: While benzofurans are active, benzothiophenes (sulfur bioisosteres) often exhibit 2-

fold higher potency in antimicrobial assays due to enhanced lipophilicity (LogP), which

facilitates bacterial membrane penetration. However, benzofurans often possess better

solubility profiles, making them easier to formulate.

Mechanistic Insights: Apoptosis Induction
The primary anticancer mechanism for high-potency benzofuran-2-carboxylates involves the

disruption of the cell cycle at the G2/M phase, leading to apoptosis. This is distinct from the

DNA intercalation mechanism of anthracyclines like Doxorubicin.
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Figure 2: Signaling pathway triggered by 5-bromo-benzofuran-2-carboxylates leading to

apoptosis.

Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC

monitoring, positive controls).

Synthesis: Rap-Stoermer Condensation
This protocol is preferred over the Perkin condensation for its milder conditions and higher

yields.

Reagents:

Salicylaldehyde derivative (1.0 eq)

Ethyl bromoacetate (1.2 eq)

Potassium Carbonate (

) (2.5 eq)

Acetonitrile (ACN) or DMF (Solvent)

Workflow:

Activation: Dissolve salicylaldehyde and

in ACN. Stir at RT for 30 min to form the phenoxide.

Alkylation: Dropwise add ethyl bromoacetate.

Cyclization: Reflux at 80°C for 4-6 hours.

Validation: Monitor via TLC (Hexane:EtOAc 8:2). Disappearance of the aldehyde spot (

) and appearance of a fluorescent blue spot (

) confirms cyclization.
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Workup: Filter inorganic salts. Evaporate solvent.[2][3] Recrystallize from Ethanol.
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Figure 3: One-pot Rap-Stoermer synthesis workflow.

Biological Assay: MTT Cell Viability
Objective: Determine IC₅₀ against MDA-MB-231 cells.

Seeding: Plate

cells/well in 96-well plates. Incubate 24h.

Treatment: Add test compounds (0.1 - 100 µM) dissolved in DMSO (<0.1% final conc).

Control: DMSO only (Negative), Doxorubicin (Positive, 1 µM).

Incubation: 48 hours at 37°C, 5% CO₂.

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in

DMSO.

Readout: Measure Absorbance at 570 nm.

Calculation:

. Plot Log(conc) vs. Viability to derive IC₅₀.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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